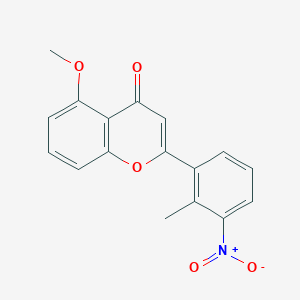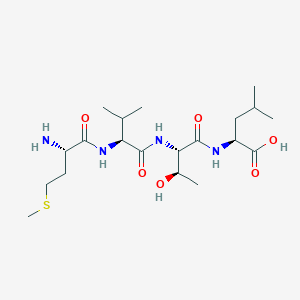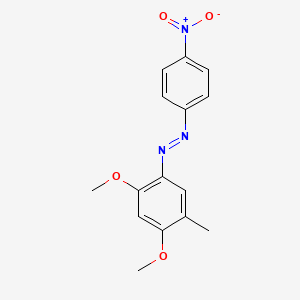![molecular formula C9H20NOPS2 B14199690 {2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol CAS No. 852526-13-7](/img/structure/B14199690.png)
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol is a compound that belongs to the class of organophosphorus compounds It is characterized by the presence of a phosphorus atom bonded to sulfur, oxygen, and nitrogen atoms, forming a unique oxathiaphospholan ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol typically involves the reaction of diisopropylamine with a suitable phosphorus-containing precursor. One common method is the reaction of diisopropylamine with phosphorus pentasulfide (P4S10) in the presence of a suitable solvent, such as toluene or dichloromethane. The reaction is carried out under reflux conditions, typically at temperatures ranging from 80°C to 120°C, for several hours. The resulting product is then purified using standard techniques such as column chromatography or recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems are often employed to enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to its corresponding phosphine or phosphine oxide derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halides (e.g., HCl, HBr), amines (e.g., methylamine, ethylamine)
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Phosphine, phosphine oxide
Substitution: Halogenated derivatives, amine-substituted derivatives
Wissenschaftliche Forschungsanwendungen
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of various phosphorus-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of acetylcholinesterase, which is relevant in the study of nerve agents.
Medicine: Explored for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of {2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol involves its interaction with specific molecular targets. One of the primary targets is acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the nervous system. The compound acts as an acetylcholinesterase inhibitor, preventing the breakdown of acetylcholine and leading to an accumulation of this neurotransmitter. This results in prolonged stimulation of cholinergic receptors, which can have various physiological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
VX (nerve agent): S-{2-[Di(propan-2-yl)amino]ethyl} O-ethyl methylphosphonothioate
EA-2192: S-{2-[Di(propan-2-yl)amino]ethyl} methylphosphonothioate
Uniqueness
{2-[Di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl}methanethiol is unique due to its oxathiaphospholan ring structure, which imparts distinct chemical and biological properties. Unlike VX and EA-2192, which are primarily known for their toxicity as nerve agents, this compound has broader applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
852526-13-7 |
|---|---|
Molekularformel |
C9H20NOPS2 |
Molekulargewicht |
253.4 g/mol |
IUPAC-Name |
[2-[di(propan-2-yl)amino]-1,3,2-oxathiaphospholan-4-yl]methanethiol |
InChI |
InChI=1S/C9H20NOPS2/c1-7(2)10(8(3)4)12-11-5-9(6-13)14-12/h7-9,13H,5-6H2,1-4H3 |
InChI-Schlüssel |
RHLNYKDKOZEEOF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)P1OCC(S1)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


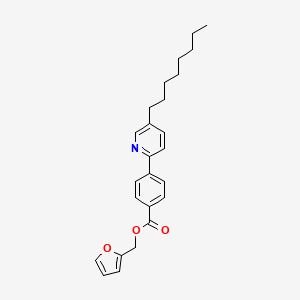
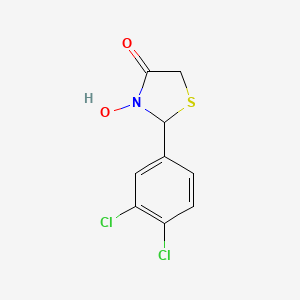
![3-(2-Phenylprop-2-en-1-yl)-2,3-dihydro-1H-benzo[e]isoindol-1-one](/img/structure/B14199622.png)
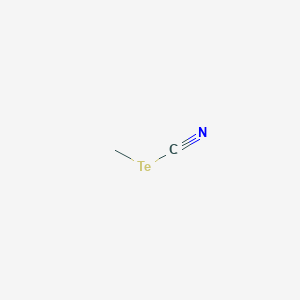

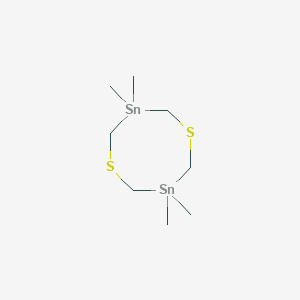
![[3-(Methanesulfinyl)prop-1-en-2-yl]benzene](/img/structure/B14199649.png)
![tert-Butyl [(9-nonyl-9H-carbazol-2-yl)oxy]acetate](/img/structure/B14199652.png)
![[4,5-Bis(5-dodecylthiophen-2-yl)thiophen-2-yl]-tributylstannane](/img/structure/B14199656.png)

propanedinitrile](/img/structure/B14199672.png)
